alpha-Fenchene
Overview
Description
Alpha-Fenchene, also known as 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, particularly in those derived from plants such as fennel and pine. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Fenchene can be synthesized through the isomerization of alpha-pinene. This process involves the rearrangement of alpha-pinene in the presence of a catalyst, such as titanium oxide hydrate, under heat. The reaction typically occurs in two steps: refluxing alpha-pinene until its content in the reaction mixture is reduced to about 3% by weight, followed by a secondary reaction at a temperature below 160°C to complete the isomerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts to facilitate the isomerization process. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of zeolite catalysts also helps in achieving high selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Fenchene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchyl alcohol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Alpha-Fenchene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have explored its potential antimicrobial and insecticidal properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Fenchene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Pinene
- Beta-Pinene
- Camphene
- Myrcene
- Borneol
Comparison
Alpha-Fenchene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to alpha-pinene and beta-pinene, this compound has a different reactivity profile, making it suitable for specific applications in fragrance and flavor industries. Camphene and myrcene, while also monoterpenes, have different structural features and reactivity, leading to varied applications. Borneol, an alcohol derivative, differs significantly in its chemical behavior and uses .
Properties
IUPAC Name |
7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQUQHBVVXMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861972 | |
Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-84-1, 7378-37-2 | |
Record name | α-Fenchene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Fenchene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035625 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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